molecular formula C5H9NO2 B1319133 1-Isocyanato-3-methoxypropane CAS No. 7019-13-8

1-Isocyanato-3-methoxypropane

Cat. No.: B1319133
CAS No.: 7019-13-8
M. Wt: 115.13 g/mol
InChI Key: IQOIAHPAAZJVOX-UHFFFAOYSA-N
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Description

1-Isocyanato-3-methoxypropane is an organic compound with the chemical formula C(_5)H(_9)NO(_2). It is a colorless liquid with a pungent odor. This compound is primarily used in the preparation of polyurethane resins and other related polymers .

Scientific Research Applications

1-Isocyanato-3-methoxypropane has several scientific research applications:

Preparation Methods

1-Isocyanato-3-methoxypropane can be synthesized through various methods. One common approach involves the reaction of 3-methoxypropylamine with phosgene. This reaction typically occurs under controlled conditions to ensure safety and efficiency. The reaction can be represented as follows:

3-Methoxypropylamine+PhosgeneThis compound+Hydrogen chloride\text{3-Methoxypropylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} 3-Methoxypropylamine+Phosgene→this compound+Hydrogen chloride

In industrial settings, the production of isocyanates often involves the phosgene process. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These methods include the use of carbon monoxide, dimethyl carbonate, and urea as reagents .

Chemical Reactions Analysis

1-Isocyanato-3-methoxypropane undergoes various chemical reactions, including:

    Addition Reactions: It can react with alcohols to form urethanes.

    Substitution Reactions: It can undergo nucleophilic substitution reactions with amines to form ureas.

    Polymerization: It can polymerize to form polyurethanes.

Common reagents used in these reactions include alcohols, amines, and catalysts such as dibutyltin dilaurate. The major products formed from these reactions are urethanes, ureas, and polyurethanes .

Mechanism of Action

The mechanism of action of 1-Isocyanato-3-methoxypropane involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly reactive and can form covalent bonds with nucleophilic groups such as hydroxyl (-OH) and amine (-NH(_2)) groups. This reactivity is the basis for its use in the formation of polyurethanes and other polymers .

Comparison with Similar Compounds

1-Isocyanato-3-methoxypropane can be compared with other isocyanates such as:

    Toluene diisocyanate (TDI): Used in the production of flexible polyurethane foams.

    Hexamethylene diisocyanate (HDI): Used in the production of non-yellowing polyurethane coatings.

    Methylenediphenyl diisocyanate (MDI): Used in the production of rigid polyurethane foams.

This compound is unique due to its methoxy group, which imparts different reactivity and properties compared to other isocyanates .

Properties

IUPAC Name

1-isocyanato-3-methoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-8-4-2-3-6-5-7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOIAHPAAZJVOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596697
Record name 1-Isocyanato-3-methoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7019-13-8
Record name 1-Isocyanato-3-methoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-isocyanato-3-methoxypropane
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